3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one
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Overview
Description
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring. The presence of a hydroxyl group at the 3-position and a nitrophenyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one typically involves the condensation of 4-nitrobenzaldehyde with 2-hydroxy-1-indanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(4-nitrophenyl)-1H-inden-1-one.
Reduction: Formation of 3-hydroxy-2-(4-aminophenyl)-1H-inden-1-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(3-nitrophenyl)-1H-inden-1-one
- 3-Hydroxy-2-(4-aminophenyl)-1H-inden-1-one
- 3-Hydroxy-2-(4-chlorophenyl)-1H-inden-1-one
Uniqueness
3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one is unique due to the specific positioning of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various chemical transformations and biological studies.
Properties
IUPAC Name |
3-hydroxy-2-(4-nitrophenyl)inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-14-11-3-1-2-4-12(11)15(18)13(14)9-5-7-10(8-6-9)16(19)20/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCOAGLBYZCAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369560 |
Source
|
Record name | 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17721-91-4 |
Source
|
Record name | 3-Hydroxy-2-(4-nitrophenyl)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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